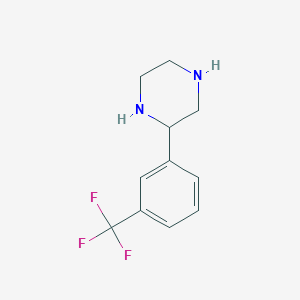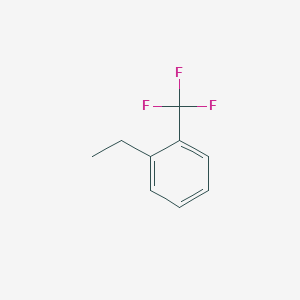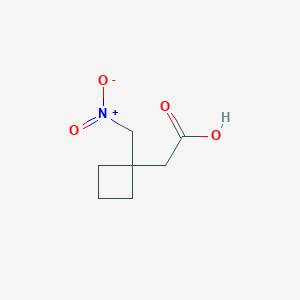
2-(1-(Nitromethyl)cyclobutyl)acetic acid
概要
説明
2-(1-(Nitromethyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C₇H₁₁NO₄ It is characterized by the presence of a nitromethyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.
Introduction of the Nitromethyl Group: The nitromethyl group is introduced via a nitration reaction, where a nitro group is added to a methyl group attached to the cyclobutyl ring.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(1-(Nitromethyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Esters, amides.
科学的研究の応用
2-(1-(Nitromethyl)cyclobutyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-(Nitromethyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The cyclobutyl ring provides structural stability, while the acetic acid moiety facilitates interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
- 2-(1-(Nitromethyl)cyclopropyl)acetic acid
- 2-(1-(Nitromethyl)cyclopentyl)acetic acid
- 2-(1-(Nitromethyl)cyclohexyl)acetic acid
Comparison
- Structural Differences : The size and shape of the cycloalkyl ring vary among these compounds, affecting their chemical reactivity and physical properties.
- Reactivity : The presence of different cycloalkyl rings influences the compound’s reactivity towards various chemical reactions.
- Applications : Each compound may have unique applications based on its structural features and reactivity.
特性
IUPAC Name |
2-[1-(nitromethyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-7(2-1-3-7)5-8(11)12/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEMRZJJEOFMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


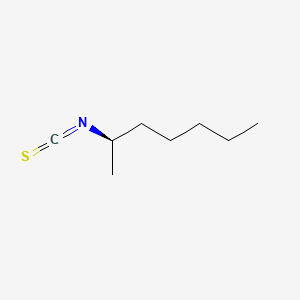
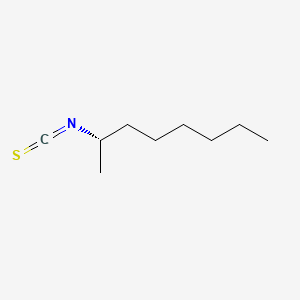
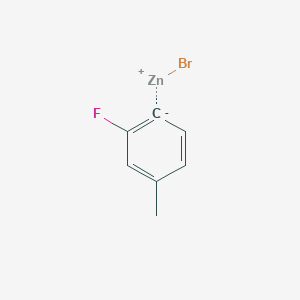
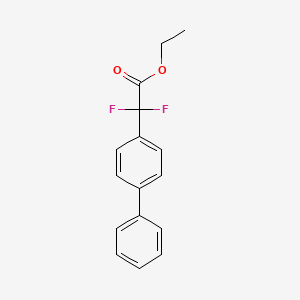
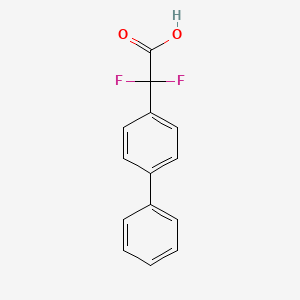
![7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B3043121.png)
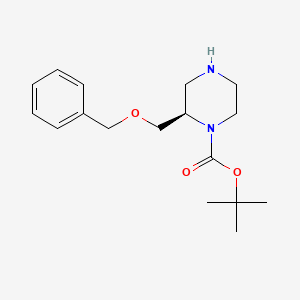
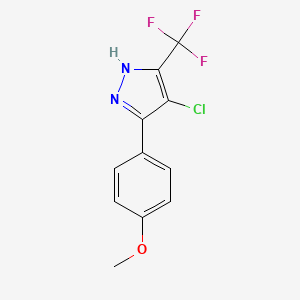
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3043129.png)
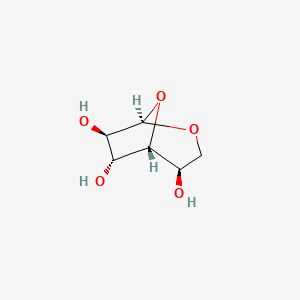
![[4-(4-fluorophenyl)pyridin-2-yl]methanol](/img/structure/B3043131.png)
![3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate](/img/structure/B3043132.png)
